6-Methoxypyridazine-3-carbonitrile
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Overview
Description
6-Methoxypyridazine-3-carbonitrile is an organic compound with the molecular formula C6H5N3O. It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 6th position and a nitrile group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyridazine-3-carbonitrile typically involves the reaction of appropriate pyridazine derivatives with methoxy and nitrile functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-formylpyridazine-3-carbonitrile or 6-carboxypyridazine-3-carbonitrile.
Reduction: Formation of 6-methoxypyridazine-3-amine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxypyridazine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Methoxypyridazine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The methoxy and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridazine-3-carboxamide
- 6-Methoxypyridazine-3-amine
- 6-Methoxypyridazine-3-carboxylic acid
Uniqueness
6-Methoxypyridazine-3-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
IUPAC Name |
6-methoxypyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYFDLCHLWJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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